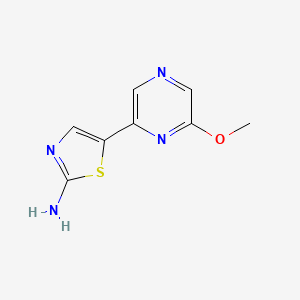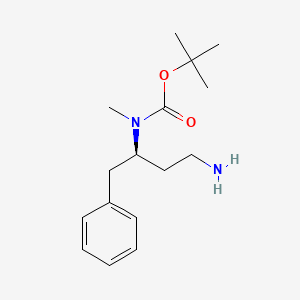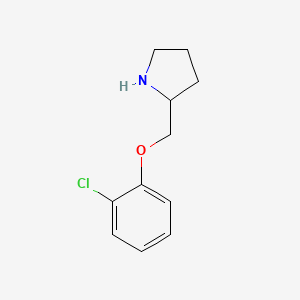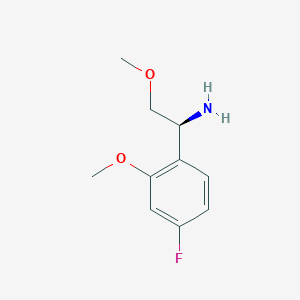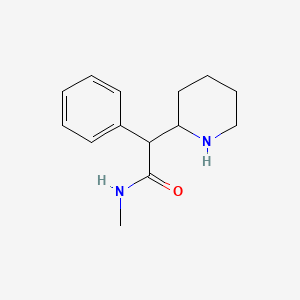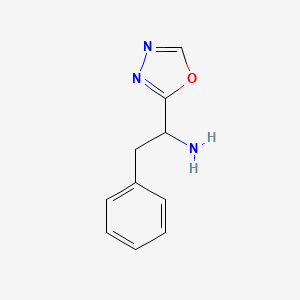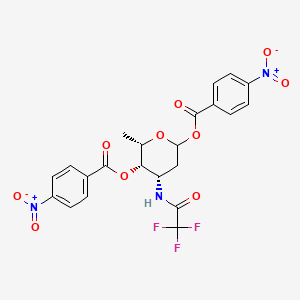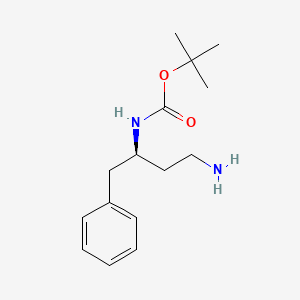
(R)-3-(Boc-amino)-4-phenyl-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Boc-amino)-4-phenyl-butanamine is a compound that features a tert-butyloxycarbonyl (Boc) protected amine group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of deprotection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)-4-phenyl-butanamine typically involves the protection of the amine group with a Boc group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. In the elimination step, a carbonate ion is expelled, which can either deprotonate the amine or undergo spontaneous decarboxylation yielding a strong base tert-butoxide to take care of the amine .
Industrial Production Methods
Industrial production of Boc-protected amines often involves continuous flow reactors with solid acid catalysts. This method enhances efficiency and productivity relative to batch processes. For example, using a solid Brønsted acid catalyst in a continuous flow reactor with a low-boiling solvent like tetrahydrofuran (THF) can achieve high yields of Boc-protected amines .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Boc-amino)-4-phenyl-butanamine undergoes several types of reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.
Substitution: Various electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: The products depend on the electrophile used in the reaction.
Applications De Recherche Scientifique
®-3-(Boc-amino)-4-phenyl-butanamine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Mécanisme D'action
The mechanism of action of ®-3-(Boc-amino)-4-phenyl-butanamine primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can then participate in various chemical reactions, such as nucleophilic substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(Boc-amino)-2-(Fmoc-amino)butyric acid: Another Boc-protected compound used in peptide synthesis.
N-t-boc-protected amino ester analogs: These compounds are synthesized via Buchwald-Hartwig amination and are used in various chemical reactions.
Uniqueness
®-3-(Boc-amino)-4-phenyl-butanamine is unique due to its specific structure, which includes a phenyl group and a Boc-protected amine. This structure provides stability and reactivity that are advantageous in peptide synthesis and other applications.
Propriétés
Formule moléculaire |
C15H24N2O2 |
|---|---|
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-4-amino-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18)/t13-/m0/s1 |
Clé InChI |
PNIGNRWZWINHFQ-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCN)CC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCN)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



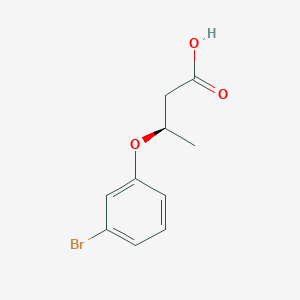
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)
![7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092319.png)

![2H-Pyrrolo[3,4-D][1,2,3]thiadiazole](/img/structure/B13092335.png)
